molecular formula C8H12O2 B3278570 Methyl (R)-cyclohex-3-ene-1-carboxylate CAS No. 68000-20-4

Methyl (R)-cyclohex-3-ene-1-carboxylate

Cat. No.: B3278570
CAS No.: 68000-20-4
M. Wt: 140.18 g/mol
InChI Key: IPUNVLFESXFVFH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ®-cyclohex-3-ene-1-carboxylate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyclohexene ring, which is a six-membered ring with one double bond, and a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl ®-cyclohex-3-ene-1-carboxylate can be synthesized through the esterification of ®-cyclohex-3-ene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the synthesis of methyl ®-cyclohex-3-ene-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction while minimizing by-products.

Types of Reactions:

    Oxidation: Methyl ®-cyclohex-3-ene-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Cyclohex-3-ene-1-carboxylic acid or cyclohex-3-enone.

    Reduction: Cyclohex-3-en-1-ol or cyclohexane.

    Substitution: Methyl ®-cyclohex-3-ene-1-carboxamide.

Scientific Research Applications

Methyl ®-cyclohex-3-ene-1-carboxylate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in chemical processes.

Mechanism of Action

The mechanism of action of methyl ®-cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may then participate in further biochemical pathways. The cyclohexene ring structure can also interact with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

    Methyl cyclohexane carboxylate: Lacks the double bond in the ring, resulting in different reactivity and physical properties.

    Ethyl ®-cyclohex-3-ene-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group, affecting its solubility and boiling point.

    Methyl ®-cyclohex-2-ene-1-carboxylate: The double bond is located at a different position in the ring, leading to variations in chemical behavior.

Uniqueness: Methyl ®-cyclohex-3-ene-1-carboxylate is unique due to the specific position of the double bond in the cyclohexene ring and the presence of the ®-configuration, which can influence its stereochemistry and interactions with other molecules.

Properties

IUPAC Name

methyl (1R)-cyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUNVLFESXFVFH-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (R)-cyclohex-3-ene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (R)-cyclohex-3-ene-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl (R)-cyclohex-3-ene-1-carboxylate
Reactant of Route 4
Methyl (R)-cyclohex-3-ene-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl (R)-cyclohex-3-ene-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl (R)-cyclohex-3-ene-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.